N-cyclopentyl-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide
Description
N-cyclopentyl-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide is a complex ethanediamide derivative characterized by a central ethanediamide (oxalamide) backbone. Its structure includes two key substituents:
- Cyclopentyl group: Attached to one nitrogen atom, contributing to hydrophobicity and steric bulk.
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c26-21(22(27)24-18-8-3-4-9-18)23-14-19(20-10-5-13-28-20)25-12-11-16-6-1-2-7-17(16)15-25/h1-2,5-7,10,13,18-19H,3-4,8-9,11-12,14-15H2,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGPZYAHIFMQQFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of the Ethanediamide Core
N-cyclopentyl-N'-propan-2-yl-ethanediamide
- Structure : Shares the ethanediamide backbone but substitutes the complex ethyl group with a simpler isopropyl (propan-2-yl) group .
- Key Differences: Reduced molecular complexity and lower molecular weight. Absence of aromatic/heterocyclic moieties (furan, tetrahydroisoquinoline), likely resulting in decreased binding affinity to biological targets requiring π-π interactions. Higher solubility in nonpolar solvents due to the compact isopropyl group.
2-[(7,7-dimethyl-3-oxidanylidene-4-bicyclo[2.2.1]heptanyl)methylsulfonyl-(2-methylpropyl)amino]-N-(furan-2-ylmethyl)-N-(phenylmethyl)ethanamide
Compounds with Shared Functional Groups
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
- Structure : Contains a tetrahydrofuran ring and chlorophenyl group, used as a pesticide .
- Comparison: Both compounds incorporate oxygen-containing heterocycles (furan vs. tetrahydrofuran), which may interact similarly with biological targets. Cyprofuram’s chlorophenyl group enhances electrophilic character, whereas the target compound’s tetrahydroisoquinoline may enable stronger van der Waals interactions.
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Structure : A benzamide pesticide with trifluoromethyl and isopropoxy groups .
- Comparison: The trifluoromethyl group in flutolanil increases metabolic stability, a feature absent in the target compound. Both compounds use aromatic systems (benzene vs. tetrahydroisoquinoline) for target binding, but the latter’s partial saturation may reduce steric hindrance.
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Features | Key Substituents | Hypothesized Properties |
|---|---|---|---|
| Target Compound | Ethanediamide core | Cyclopentyl, Furan, Tetrahydroisoquinoline | Moderate lipophilicity, potential for multi-target interactions |
| N-cyclopentyl-N'-propan-2-yl-ethanediamide | Ethanediamide core | Cyclopentyl, Isopropyl | High solubility in nonpolar solvents |
| Cyprofuram | Carboxamide core | Chlorophenyl, Tetrahydrofuran | Electrophilic reactivity, pesticidal use |
| Flutolanil | Benzamide core | Trifluoromethyl, Isopropoxy | Enhanced metabolic stability |
Research Implications and Hypotheses
- Its furan ring could facilitate interactions with enzymes or receptors requiring electron-rich partners .
- Synthetic Challenges: The steric bulk of the tetrahydroisoquinoline-ethyl group may complicate synthesis compared to simpler analogs like N-cyclopentyl-N'-propan-2-yl-ethanediamide .
- Optimization Opportunities : Hybridizing the target compound’s furan moiety with flutolanil’s trifluoromethyl group could enhance both stability and target affinity.
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